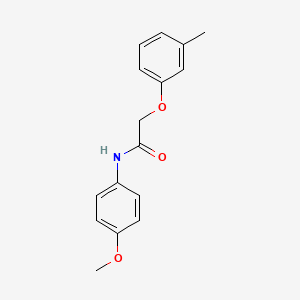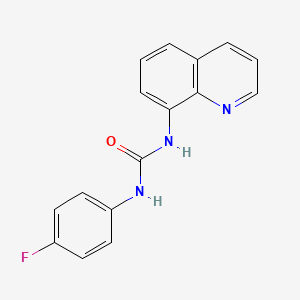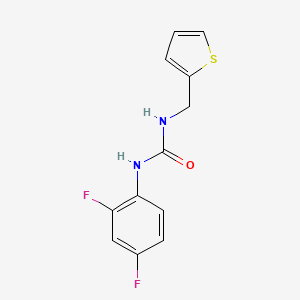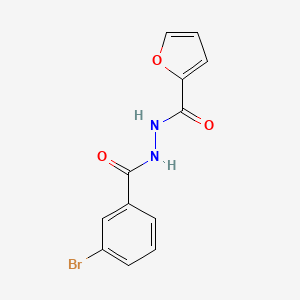![molecular formula C25H25BrN2O3 B5736223 4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide, commonly known as BMS-986165, is a novel small molecule inhibitor of the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the regulation of immune responses. BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
TYK2 plays a critical role in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 blocks the downstream signaling pathways of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. This, in turn, leads to a reduction in the activation and migration of immune cells, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent and selective inhibition of TYK2, with minimal off-target effects. In preclinical studies, BMS-986165 has been well-tolerated, with no significant adverse effects observed. BMS-986165 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BMS-986165 in lab experiments are its potent and selective inhibition of TYK2, its well-tolerated nature, and good pharmacokinetic properties. However, the limitations of using BMS-986165 in lab experiments are its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of BMS-986165. One direction is to conduct clinical trials to evaluate the safety and efficacy of BMS-986165 in patients with autoimmune diseases. Another direction is to investigate the potential of BMS-986165 in other diseases where TYK2 plays a role, such as cancer and viral infections. Additionally, there is a need to optimize the synthesis of BMS-986165 to reduce its cost and increase its accessibility for research purposes.
Synthesemethoden
The synthesis of BMS-986165 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-[(2-bromophenoxy)methyl]benzoic acid with N-[3-(4-morpholinylmethyl)phenyl]amine, followed by a series of purification steps to obtain the final product in high purity.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied in preclinical models of autoimmune diseases, where it has shown potent and selective inhibition of TYK2. In a mouse model of psoriasis, treatment with BMS-986165 resulted in a significant reduction in skin inflammation and improved skin histology. In a mouse model of lupus, BMS-986165 treatment resulted in a reduction in autoantibody production and improved kidney function. These preclinical studies suggest that BMS-986165 has the potential to be a promising therapeutic option for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O3/c26-23-6-1-2-7-24(23)31-18-19-8-10-21(11-9-19)25(29)27-22-5-3-4-20(16-22)17-28-12-14-30-15-13-28/h1-11,16H,12-15,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXKGVKCWCESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)

![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)


![N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)

![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)

![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

